3-(4-Bromo-2,6-difluorophenyl)isoxazol-5-amine
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Overview
Description
3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-bromo-2,6-difluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of hydroxylamine hydrochloride and a suitable base to facilitate the cyclization reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of less hazardous reagents and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: This compound shares a similar structure but lacks the oxazole ring.
4-Bromo-2,6-difluorophenyl isocyanate: Another related compound with different functional groups
Uniqueness
3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBDSMLPDTQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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